Ethyl 2-(trifluoromethyl)benzoate
Overview
Description
Ethyl 2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O2. It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by a trifluoromethyl group (-CF3), and the carboxyl group is esterified with ethanol. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Mechanism of Action
Mode of Action
The mode of action of Ethyl 2-(trifluoromethyl)benzoate is primarily through its participation in chemical reactions. For instance, it is known to be involved in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, the compound may act as a reagent, contributing to the formation of new bonds .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low, with a Log Kp of -6.2 cm/s . The compound has a lipophilicity Log Po/w (iLOGP) of 2.01 .
Result of Action
Its role as a reagent in suzuki–miyaura cross-coupling reactions suggests it contributes to the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s environmental stability and safety profile suggest it should be handled and stored appropriately to maintain its efficacy .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(trifluoromethyl)benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For example, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can affect the expression of genes involved in metabolic pathways and stress responses. Studies have demonstrated that this compound can modulate the activity of transcription factors, leading to changes in gene expression . Additionally, it has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes, which can affect the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound can bind to the active sites of enzymes, resulting in enzyme inhibition or activation. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their heme group, which is essential for their catalytic activity . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often dose-dependent and can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, this compound can cause toxicity and adverse effects, including liver damage and alterations in metabolic function. These threshold effects are important considerations in the design of experiments and the interpretation of results.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to drug metabolism and xenobiotic detoxification. It interacts with enzymes such as cytochrome P450, which play a crucial role in the oxidation and breakdown of organic compounds . The metabolism of this compound can lead to the formation of reactive intermediates, which can further interact with cellular components and affect metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins and be distributed to various cellular compartments. The localization and accumulation of this compound can affect its activity and function within the cell.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it can exert its effects on cellular processes. This compound can be targeted to organelles such as the mitochondria and endoplasmic reticulum, where it can interact with enzymes and other biomolecules . The subcellular localization of this compound is often determined by targeting signals and post-translational modifications, which direct the compound to specific compartments within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-(trifluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2-(trifluoromethyl)benzoic acid.
Reduction: 2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its derivatives has shown promise in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Comparison with Similar Compounds
Ethyl 2-(trifluoromethyl)benzoate can be compared with other trifluoromethyl-substituted benzoates, such as:
- Mthis compound
- Propyl 2-(trifluoromethyl)benzoate
- Butyl 2-(trifluoromethyl)benzoate
Uniqueness: The ethyl ester variant is unique due to its balance of hydrophobicity and reactivity, making it particularly useful in organic synthesis and industrial applications. Its trifluoromethyl group imparts stability and resistance to metabolic degradation, which is advantageous in pharmaceutical development.
Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-9(14)7-5-3-4-6-8(7)10(11,12)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLMZZVRHPZRBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201033248 | |
Record name | Ethyl 2-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201033248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577-62-8 | |
Record name | Benzoic acid, 2-(trifluoromethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=577-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(trifluoromethyl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-(trifluoromethyl)-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 2-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201033248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Ethyl 2-(trifluoromethyl)benzoate an important impurity to consider in the synthesis of 2'-Trifluoromethylpropiophenone?
A1: this compound is a significant by-product formed during the synthesis of 2'-Trifluoromethylpropiophenone when 2-trifluoromethylbenzoyl chloride reacts with an ethyl Grignard reagent []. Its presence is problematic because it possesses similar properties to the desired product, making separation challenging. The research focuses on a novel purification method to effectively remove this impurity and achieve high purity 2'-Trifluoromethylpropiophenone. This is achieved by selectively hydrolyzing this compound to 2-trifluoromethylbenzoic acid, which has significantly different properties and can be easily separated [].
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